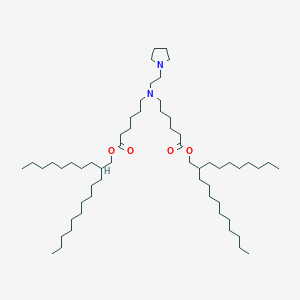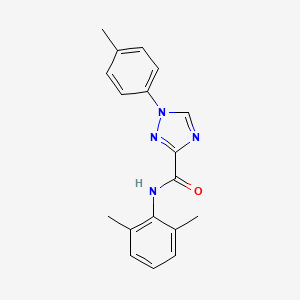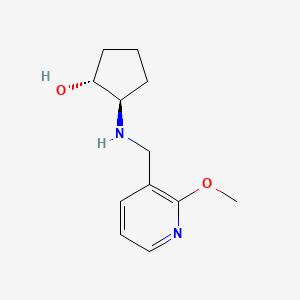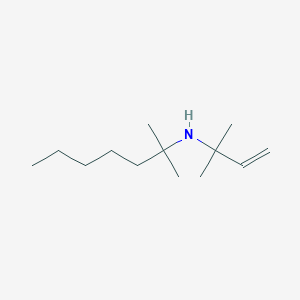
Bis(2-octyldodecyl) 6,6'-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate typically involves the formation of the pyrrolidine ring followed by the attachment of the octyldodecyl and hexanoate groups. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine-2-carbaldehyde, which is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as peroxides and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the nitrogen atom.
Scientific Research Applications
Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its potential biological activity makes it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural feature recurrent in antitumor agents.
Pyrrolidine-2,5-diones: Known for their biological activity and diverse functional properties.
Uniqueness
Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which enhances its potential for biological activity and chemical reactivity.
Properties
Molecular Formula |
C58H114N2O4 |
|---|---|
Molecular Weight |
903.5 g/mol |
IUPAC Name |
2-octyldodecyl 6-[[6-(2-octyldodecoxy)-6-oxohexyl]-(2-pyrrolidin-1-ylethyl)amino]hexanoate |
InChI |
InChI=1S/C58H114N2O4/c1-5-9-13-17-21-23-27-33-43-55(41-31-25-19-15-11-7-3)53-63-57(61)45-35-29-37-47-59(51-52-60-49-39-40-50-60)48-38-30-36-46-58(62)64-54-56(42-32-26-20-16-12-8-4)44-34-28-24-22-18-14-10-6-2/h55-56H,5-54H2,1-4H3 |
InChI Key |
JJPJBBIPQAJHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)

![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)

![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)


![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)


![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)

